2-[4-(Allyloxy)phenyl]-9-bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-[4-(Allyloxy)phenyl]-9-bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Allyloxy)phenyl]-9-bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method includes the condensation of an aromatic amine, a phenol, and formaldehyde . The reaction conditions often require heating to facilitate the formation of the benzoxazine ring. The presence of a bromine atom and an allyloxy group adds complexity to the synthesis, requiring careful control of reaction conditions to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Allyloxy)phenyl]-9-bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the benzoxazine ring can be reduced to a more saturated form.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group may yield an epoxide, while substitution of the bromine atom with an amine may result in an amino derivative.
Scientific Research Applications
2-[4-(Allyloxy)phenyl]-9-bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Materials Science: It can be used in the synthesis of polybenzoxazines, which are high-performance polymers with applications in fiber-reinforced plastics and adhesives.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Chemical Research: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-[4-(Allyloxy)phenyl]-9-bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with various molecular targets. The benzoxazine ring can undergo ring-opening polymerization, leading to the formation of high molecular weight polymers . Additionally, the presence of the bromine atom and allyloxy group allows for specific interactions with biological targets, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Bromo-2-(4-fluorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
2-[4-(Allyloxy)phenyl]-9-bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to the presence of the allyloxy group, which can undergo various chemical transformations, and the bromine atom, which allows for further functionalization. These features make it a versatile compound for both synthetic and research applications.
Properties
Molecular Formula |
C25H21BrN2O2 |
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Molecular Weight |
461.3 g/mol |
IUPAC Name |
9-bromo-5-phenyl-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H21BrN2O2/c1-2-14-29-20-11-8-17(9-12-20)22-16-23-21-15-19(26)10-13-24(21)30-25(28(23)27-22)18-6-4-3-5-7-18/h2-13,15,23,25H,1,14,16H2 |
InChI Key |
NQCJAPMNXRWPCD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=CC=C5 |
Origin of Product |
United States |
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